molecular formula C26H32ClN7O3S2 B12376992 2Cmx9gyr6H CAS No. 1839583-42-4

2Cmx9gyr6H

Cat. No.: B12376992
CAS No.: 1839583-42-4
M. Wt: 590.2 g/mol
InChI Key: QEVOTPLHYBIHKJ-SJORKVTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2Cmx9gyr6H involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide, solvents like dimethylformamide, and catalysts such as palladium on carbon .

Chemical Reactions Analysis

Types of Reactions

2Cmx9gyr6H undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2Cmx9gyr6H has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as a positive allosteric modulator of muscarinic M3 receptors.

    Medicine: Investigated for its therapeutic potential in treating conditions related to muscarinic receptor modulation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2Cmx9gyr6H involves its interaction with muscarinic M3 receptors. It acts as a positive allosteric modulator, enhancing the receptor’s response to acetylcholine. This modulation occurs through binding to a novel allosteric site on the receptor, leading to increased receptor activation and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    ASP-8302: Another name for 2Cmx9gyr6H.

    4-(4-Chloro-2-thienyl)-5-((2R)-2-methyl-1-pyrrolidinyl)methyl-2-thiazolyl derivatives: Compounds with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to modulate muscarinic M3 receptors through a novel allosteric site. This distinguishes it from other compounds with similar structures but different pharmacological profiles .

Properties

CAS No.

1839583-42-4

Molecular Formula

C26H32ClN7O3S2

Molecular Weight

590.2 g/mol

IUPAC Name

3-[(2S)-4-[5-[[4-(4-chlorothiophen-2-yl)-5-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-1,3-thiazol-2-yl]carbamoyl]pyrazin-2-yl]-2-methylpiperazin-1-yl]propanoic acid

InChI

InChI=1S/C26H32ClN7O3S2/c1-16-4-3-6-33(16)14-21-24(20-10-18(27)15-38-20)30-26(39-21)31-25(37)19-11-29-22(12-28-19)34-9-8-32(17(2)13-34)7-5-23(35)36/h10-12,15-17H,3-9,13-14H2,1-2H3,(H,35,36)(H,30,31,37)/t16-,17+/m1/s1

InChI Key

QEVOTPLHYBIHKJ-SJORKVTESA-N

Isomeric SMILES

C[C@@H]1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN([C@H](C4)C)CCC(=O)O)C5=CC(=CS5)Cl

Canonical SMILES

CC1CCCN1CC2=C(N=C(S2)NC(=O)C3=CN=C(C=N3)N4CCN(C(C4)C)CCC(=O)O)C5=CC(=CS5)Cl

Origin of Product

United States

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